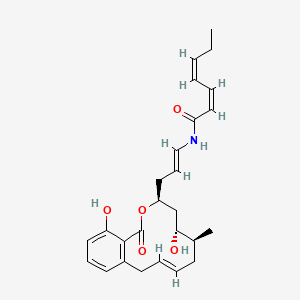

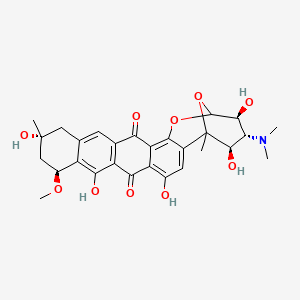

Salicylihalamide A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

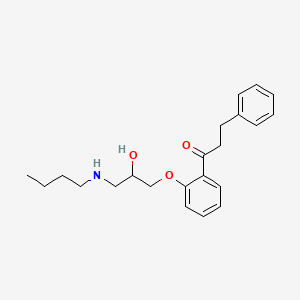

La salicilihalamida A es una nueva macrolida citotóxica aislada de la esponja marina Haliclona sp. en 1997 por Boyd, Erickson, y sus colaboradores . Este compuesto se caracteriza por su estructura única, que incluye una porción de ácido salicílico, un anillo lactónico de 12 miembros y una cadena lateral enálida . La salicilihalamida A ha mostrado una potente citotoxicidad contra varias líneas celulares tumorales humanas, lo que la convierte en un compuesto de gran interés en la investigación del cáncer .

Métodos De Preparación

La síntesis total de la salicilihalamida A implica varios pasos clave, incluyendo la metátesis de cierre de anillo para construir el macrociclo y la instalación de la cadena lateral lábil ene-hepta-(Z,Z)-dienamida . Una ruta sintética eficiente presenta una metátesis de cierre de anillo altamente E-selectiva para construir el macrociclo de 12 miembros y un método práctico para instalar la cadena lateral lábil, que se basa en una reordenamiento de Curtius para forjar el enlace C18-N con la posterior N-acilación . Otro enfoque implica el uso de acoplamiento de acilación fotoquímica entre amina y dioxinona para formar la amida, seguido de acetilación y metátesis de cierre de anillo con el catalizador de primera generación de Grubbs .

Análisis De Reacciones Químicas

La salicilihalamida A se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen hidruro de aluminio y sodio, hidruro de diisobutilaluminio y dimetilsulfóxido . Los principales productos formados a partir de estas reacciones incluyen éteres bencílicos quirales, aldehídos y enámidos . Por ejemplo, la reacción del epóxido quiral con 4-metoxibenzaldehído en presencia de hidruro de aluminio y sodio produce un 1,3-dioxano, que se puede abrir mediante reducción con hidruro de diisobutilaluminio para formar un éter bencílico quiral .

Aplicaciones Científicas De Investigación

La salicilihalamida A tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como compuesto modelo para estudiar la síntesis de macrolidos y las relaciones estructura-actividad . En biología, sirve como un potente inhibidor de la V-ATPasa, una enzima crucial involucrada en la regulación del pH celular y el tráfico vesicular . En medicina, la salicilihalamida A ha mostrado una prometedora actividad citotóxica contra varias líneas celulares tumorales humanas, lo que la convierte en un posible compuesto líder para el desarrollo de fármacos anticancerígenos . Además, su estructura única y su potente actividad biológica lo convierten en una herramienta valiosa para estudiar los mecanismos de acción de los antibióticos macrólidos .

Mecanismo De Acción

La salicilihalamida A ejerce sus efectos al inhibir el sector V0 de la V-ATPasa, una bomba de protones involucrada en la acidificación de los compartimentos intracelulares . A diferencia de otros inhibidores de la V-ATPasa como la bafilomicina y la concanamicina, la salicilihalamida A no compite por el mismo sitio de unión, lo que indica un mecanismo de acción distinto . Inhibe específicamente las V-ATPasa de mamíferos, pero no las de levaduras u otros hongos . Esta inhibición conduce a una redistribución dramática de la V1 citosólica de una forma soluble a una forma asociada a la membrana, interrumpiendo la regulación del pH celular y el tráfico vesicular .

Comparación Con Compuestos Similares

Estos compuestos comparten una estructura macrocíclica similar y exhiben una potente actividad citotóxica . La salicilihalamida A es única en su inhibición selectiva de las V-ATPasa de mamíferos y su sitio de unión distinto . Esto la convierte en una herramienta valiosa para estudiar los mecanismos de inhibición de la V-ATPasa y para desarrollar inhibidores selectivos para aplicaciones terapéuticas .

Compuestos Similares

- Apicularen

- Lobatamide

- Oximidine

- Cruentaren

La salicilihalamida A destaca por su mecanismo de unión único y su inhibición selectiva de las V-ATPasa de mamíferos, lo que la convierte en un compuesto de gran interés tanto en la investigación básica como en posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

198481-99-1 |

|---|---|

Fórmula molecular |

C26H33NO5 |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |

Clave InChI |

VFCUJHFLFHQCRD-PFIOQAQVSA-N |

SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

SMILES isomérico |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |

SMILES canónico |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Sinónimos |

salicylihalamide A salicylihalamide B salicylihalamide-A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1205174.png)